molecular formula C13H16O4 B1325090 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid CAS No. 71472-14-5

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid

Cat. No.: B1325090
CAS No.: 71472-14-5
M. Wt: 236.26 g/mol
InChI Key: PBBNBNFFKOAZIL-UHFFFAOYSA-N
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Description

Chemical Structure: 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS: 105253-92-7) is a keto acid derivative with a pentanoic acid backbone substituted at the 5th position by a phenyl ring bearing 2-methoxy and 5-methyl groups. Its molecular formula is C₁₂H₁₄O₄ (MW: 222.24 g/mol), and it is typically available at ≥95% purity .

Properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-6-7-12(17-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNBNFFKOAZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640550
Record name 5-(2-Methoxy-5-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71472-14-5
Record name 5-(2-Methoxy-5-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Pathway

The preparation of this compound involves multiple steps, including:

Reaction Conditions

The synthesis typically employs:

  • Catalysts : Acid catalysts like sulfuric acid or thionyl chloride are often used for esterification reactions.
  • Solvents : Polar aprotic solvents such as acetonitrile or ketone solvents are preferred for ensuring high yields.
  • Temperature Control : Reactions may be conducted at temperatures ranging from -10°C to 85°C depending on the step involved.

Industrial Scale Production

For large-scale synthesis:

  • Continuous Flow Reactors : These systems improve efficiency and yield by maintaining precise reaction conditions.
  • Automation : Advanced monitoring systems ensure consistent quality during production.

Data Table: Reaction Parameters

Step Starting Material Reaction Type Catalyst/Conditions Yield (%)
Functional Group Activation 2-Methoxy-5-methylphenol Activation Sulfuric acid, room temperature High
Esterification Valeric acid Acid-catalyzed Thionyl chloride, reflux Moderate
Oxidation Intermediate ester Oxidation Potassium tert-butoxide, polar solvent (-10°C to 60°C) High

Key Observations

  • The use of polar aprotic solvents enhances reaction efficiency.
  • Temperature control is critical for optimizing yield and preventing side reactions.
  • Industrial methods leverage automation and continuous flow technology for scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants

5-(4-Methoxyphenyl)-5-oxovaleric Acid (CAS: 4609-10-3)
  • Structure : Same molecular formula (C₁₂H₁₄O₄ ) but with a para-methoxy group instead of ortho-methoxy and para-methyl.
  • Available at ≥98% purity, indicating more straightforward synthesis or higher demand .
5-(3-Bromo-5-methylphenyl)-5-oxovaleric Acid (CAS: 898767-46-9)
  • Structure : Substituted with 3-bromo and 5-methyl groups on the phenyl ring (MW: 285.13 g/mol).
  • Purity: 96–97%, synthesized by Alfa Chemistry and CymitQuimica .

Substituent Type Variants

5-(3-Fluorophenyl)-5-oxovaleric Acid (CAS: 845790-38-7)
  • Structure : 3-Fluoro substituent on the phenyl ring (MW: 210.2 g/mol).
  • Used as an impurity reference in pharmaceuticals like ezetimibe .
5-(4-n-Butylphenyl)-5-oxovaleric Acid (CAS: 97678-95-0)
  • Structure : 4-n-butyl substituent (MW: 248.32 g/mol).
  • Properties :
    • The alkyl chain enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
    • ChemSpider ID: 2038072 .

Halogenated Derivatives

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric Acid (CAS: 951892-68-5)
  • Structure : Combines 2-methoxy and 5-fluoro groups (MW: 240.23 g/mol).
  • Properties :
    • The fluorine atom at the 5-position introduces steric and electronic effects distinct from the target compound’s methyl group.
    • Priced at $500–800 per gram, reflecting synthetic complexity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Supplier
5-(2-Methoxy-5-methylphenyl)-5-oxoVA 105253-92-7 C₁₂H₁₄O₄ 222.24 2-methoxy, 5-methyl ≥95% CymitQuimica
5-(4-Methoxyphenyl)-5-oxoVA 4609-10-3 C₁₂H₁₄O₄ 222.24 4-methoxy ≥98% Multiple
5-(3-Bromo-5-methylphenyl)-5-oxoVA 898767-46-9 C₁₂H₁₃BrO₃ 285.13 3-bromo, 5-methyl 96–97% Alfa Chemistry
5-(3-Fluorophenyl)-5-oxoVA 845790-38-7 C₁₁H₁₁FO₃ 210.20 3-fluoro N/A SynThink
5-(4-n-Butylphenyl)-5-oxoVA 97678-95-0 C₁₅H₂₀O₃ 248.32 4-n-butyl N/A Dayang Chem

Key Research Findings

Structural Influences on Physicochemical Properties

  • Electron Effects : Methoxy groups are electron-donating, stabilizing the phenyl ring’s charge distribution, whereas halogens (e.g., Br, F) are electron-withdrawing, altering reactivity in cross-coupling reactions .

Biological Activity

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS No. 71472-14-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a ketone group and a methoxy-substituted aromatic ring, which are crucial for its biological interactions. Its structure can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis.
  • Radical Scavenging : Similar compounds have shown antioxidant properties, suggesting that this compound may also scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Gene Expression Modulation : Interaction with nuclear receptors could lead to changes in gene expression related to inflammation and cancer pathways.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)3.1
HCT116 (Colon Cancer)2.2
HEK293 (Normal Cells)5.3

Antioxidant Activity

The antioxidant capacity has been evaluated using various assays, including DPPH radical scavenging activity. The results indicate that the compound demonstrates a strong ability to neutralize free radicals, contributing to its potential therapeutic effects.

Assay Type Result Reference
DPPH ScavengingStrong (IC50 = 10 μM)
ABTS AssaySignificant inhibition

Antimicrobial Activity

Preliminary studies suggest that this compound may have antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Antiproliferative Effects in vitro
    A study explored the effects of the compound on breast cancer cells (MCF-7) and reported an IC50 value of 3.1 μM, indicating potent antiproliferative activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antioxidative Properties
    In another investigation, the antioxidative capacity was assessed using the DPPH assay, where the compound exhibited strong radical scavenging activity comparable to known antioxidants like butylated hydroxytoluene (BHT).
  • In vivo Studies
    Animal models treated with varying doses of the compound demonstrated reduced tumor growth rates and improved survival rates in cancer models, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid, and how can reaction conditions be optimized for higher yields?

  • Answer : A typical approach involves aldol condensation using substituted benzaldehydes (e.g., 2-methoxy-5-methylbenzaldehyde) with ketones or esters, followed by oxidation to introduce the carboxylic acid moiety . For example, base-catalyzed aldol reactions (e.g., NaOH/KOH in ethanol/methanol) are effective, with yields dependent on temperature control (60–80°C) and stoichiometric ratios. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product from by-products like unreacted aldehydes or dimeric adducts . Industrial-scale synthesis may employ continuous flow reactors with palladium catalysts to enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., methoxy and methyl groups at positions 2 and 5, respectively) and the ketone-to-carboxylic acid conversion .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆O₄, expected m/z 236.10) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for biological assays .

Q. What are the primary research applications of this compound in medicinal chemistry and enzymology?

  • Answer : The compound serves as:

  • A pharmacophore in designing enzyme inhibitors (e.g., targeting lipoxygenases or cyclooxygenases ) due to its aromatic and carboxylic acid moieties, which mimic natural substrates .
  • A metabolic intermediate in studying phenylalanine or tyrosine degradation pathways, particularly in assays measuring ketone body utilization .
  • A precursor for synthesizing fluorinated or chlorinated analogs with enhanced bioactivity (e.g., 5-(3-Fluorophenyl) derivatives in ezetimibe impurity studies) .

Advanced Research Questions

Q. How can reaction mechanisms for ketone oxidation in this compound be elucidated, and what contradictions exist in literature data?

  • Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in H₂O or O₂) tracks oxygen incorporation during oxidation. For example, KMnO₄-mediated oxidation under acidic conditions proceeds via radical intermediates , confirmed by EPR spectroscopy .
  • Contradictions : Some studies report over-oxidation to CO₂ under harsh conditions (e.g., CrO₃/H₂SO₄), while others note incomplete conversion with NaOCl . Resolving this requires optimizing pH (pH 2–4 preferred) and monitoring reaction progress via TLC .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

  • Answer :

  • Metabolic Stability : Poor in vivo activity may stem from rapid glucuronidation of the carboxylic acid group. Prodrug strategies (e.g., ethyl ester derivatives) improve bioavailability, as seen in Ethyl 5-(4-fluorophenyl)-5-oxovalerate studies .
  • Species-Specific Metabolism : Cross-species variations in cytochrome P450 enzymes can alter metabolite profiles. Parallel assays in human hepatocytes and rodent models are recommended .

Q. How do structural modifications (e.g., halogenation or methyl group repositioning) impact biological activity and reactivity?

  • Answer :

  • Halogenation : Fluorine at the 3-position (e.g., 5-(3-Fluorophenyl)-5-oxovaleric acid) enhances enzyme binding affinity due to electronegativity, but may reduce solubility .
  • Methyl Group Effects : Relocating the methyl group from position 5 to 3 (e.g., 5-(3,5-Dimethylphenyl) analog) increases steric hindrance, altering substrate specificity in enzyme assays .
  • Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., DFT calculations) predict logP and pKa shifts, guiding synthetic prioritization .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for scalable synthesis .
  • Toxicity Screening : Prioritize Ames tests and mitochondrial toxicity assays for derivatives intended for in vivo use .

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